molecular formula C19H13BrN2O2 B1527892 9-Bromo-8-hydroxy-6,6-dimethyl-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile CAS No. 1256579-06-2

9-Bromo-8-hydroxy-6,6-dimethyl-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile

Katalognummer: B1527892
CAS-Nummer: 1256579-06-2
Molekulargewicht: 381.2 g/mol
InChI-Schlüssel: FTLQDYMGJVZZLI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

9-Bromo-8-hydroxy-6,6-dimethyl-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile: is a complex organic compound with the molecular formula C19H13BrN2O2 . This compound is characterized by its bromine, hydroxyl, and cyano functional groups, making it a versatile intermediate in organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The compound can be synthesized through multiple synthetic routes, often involving multi-step organic reactions. One common method involves the bromination of a precursor compound followed by subsequent functional group modifications.

Industrial Production Methods: In an industrial setting, the production of this compound typically involves large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as catalytic hydrogenation, oxidation, and purification techniques to achieve the desired product.

Analyse Chemischer Reaktionen

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: Conversion of the hydroxyl group to a carbonyl group.

  • Reduction: Reduction of the cyano group to an amine.

  • Substitution: Replacement of the bromine atom with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Typical reducing agents are lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Various nucleophiles can be used, depending on the desired substitution product.

Major Products Formed:

  • Oxidation: Formation of corresponding ketones or carboxylic acids.

  • Reduction: Production of primary amines.

  • Substitution: Generation of diverse derivatives based on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Structural Characteristics

The compound features a complex structure comprising a bromine atom, a hydroxyl group, and a carbonitrile functional group, contributing to its reactivity and interaction with biological systems.

Intermediate in Drug Development

One of the primary applications of 9-Bromo-8-hydroxy-6,6-dimethyl-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile is its role as an intermediate in the synthesis of Alectinib, a targeted therapy for non-small cell lung cancer (NSCLC). Alectinib is known for its selectivity towards ALK (anaplastic lymphoma kinase) mutations, making this compound crucial for developing effective treatments against specific cancer types .

Analytical Standard

This compound serves as an analytical standard for High-Performance Liquid Chromatography (HPLC). Its stability and defined chemical properties allow it to be used to calibrate instruments and validate methods in pharmaceutical analysis . The use of such standards is vital for ensuring the accuracy and reliability of quantitative analyses in drug formulation and quality control.

Metabolite Studies

This compound is also recognized as a metabolite of Bromazepam, a medication used to treat anxiety disorders. Understanding its metabolic pathways can provide insights into the pharmacokinetics and pharmacodynamics of Bromazepam, aiding in the optimization of therapeutic regimens .

Recent studies have indicated potential biological activities associated with this compound, including anti-cancer properties. Research into its mechanism of action could lead to new therapeutic strategies against various malignancies. However, further studies are needed to elucidate these effects comprehensively .

Case Study 1: Synthesis of Alectinib

In a study focused on synthesizing Alectinib, researchers utilized this compound as a key intermediate. The synthesis involved multiple steps where this compound facilitated the formation of critical molecular bonds necessary for achieving the desired pharmacological profile of Alectinib .

Case Study 2: HPLC Method Validation

A validation study for an HPLC method used this compound as an analytical standard. The results demonstrated that using this compound led to high precision and accuracy in measuring active pharmaceutical ingredients (APIs) in formulations containing Bromazepam .

Wirkmechanismus

The compound exerts its effects through specific molecular targets and pathways. For instance, its derivatives may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact mechanism can vary depending on the biological context and the specific derivative .

Vergleich Mit ähnlichen Verbindungen

  • 9-Bromo-8-methoxy-6,6-dimethyl-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile

  • 9-Bromo-8-hydroxy-6,6-dimethyl-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile

Uniqueness: The presence of the hydroxyl group in this compound distinguishes it from its methoxy analog, potentially leading to different biological activities and chemical reactivity.

. Its unique structure and reactivity profile offer numerous opportunities for innovation in chemistry, biology, medicine, and industry.

Would you like more information on any specific aspect of this compound?

Biologische Aktivität

9-Bromo-8-hydroxy-6,6-dimethyl-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile (CAS No. 1256579-06-2) is a complex organic compound with significant potential in medicinal chemistry. This compound features a unique structure characterized by bromine, hydroxyl, and cyano functional groups, positioning it as a versatile intermediate in organic synthesis and a candidate for biological activity studies.

  • Molecular Formula : C19H13BrN2O2
  • Molecular Weight : 381.22 g/mol
  • IUPAC Name : 9-bromo-8-hydroxy-6,6-dimethyl-11-oxo-5H-benzo[b]carbazole-3-carbonitrile

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. For instance, it has been identified as a potent inhibitor of anaplastic lymphoma kinase (ALK), which plays a crucial role in various cancers. The introduction of substituents near the ATP binding site enhances its selectivity and potency against ALK, making it a promising candidate for targeted cancer therapies .

Inhibitory Activity Against ALK

Research indicates that derivatives of this compound exhibit remarkable inhibitory activity against ALK:

  • IC50 Value : 2.9 nM for ALK inhibition.
  • Antiproliferative Activity : An IC50 value of 12.8 nM against KARPAS-299 cell lines was observed, indicating strong potential for therapeutic applications in anaplastic large-cell lymphoma (ALCL) models without significant weight loss in treated mice .

Comparative Analysis with Other Compounds

The following table summarizes the biological activity of 9-Bromo-8-hydroxy-6,6-dimethyl derivatives compared to other known compounds:

Compound NameTargetIC50 Value (nM)Remarks
9-Bromo-8-hydroxy derivativeALK2.9Highly selective
Compound 13dALK2.9Strong antiproliferative
DoxorubicinVarious cancers~10–1000Reference standard

Case Studies and Research Findings

  • Study on Antitumor Efficacy :
    • A study demonstrated the efficacy of this compound in an ALK fusion gene-positive xenograft model. The results showed significant tumor reduction without adverse effects on body weight, highlighting its potential as a therapeutic agent .
  • Structure-Based Drug Design :
    • The design and synthesis of various derivatives have led to the identification of compounds with improved selectivity and potency against cancer cell lines. Modifications to the molecular structure have been shown to enhance biological activity significantly .
  • Mechanistic Insights :
    • Investigations into the mechanism revealed that the compound may inhibit specific enzymes or receptors involved in cancer progression. This inhibition leads to reduced cell proliferation and increased apoptosis in cancerous cells .

Eigenschaften

IUPAC Name

9-bromo-8-hydroxy-6,6-dimethyl-11-oxo-5H-benzo[b]carbazole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13BrN2O2/c1-19(2)12-7-15(23)13(20)6-11(12)17(24)16-10-4-3-9(8-21)5-14(10)22-18(16)19/h3-7,22-23H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTLQDYMGJVZZLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC(=C(C=C2C(=O)C3=C1NC4=C3C=CC(=C4)C#N)Br)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801126479
Record name 9-Bromo-6,11-dihydro-8-hydroxy-6,6-dimethyl-11-oxo-5H-benzo[b]carbazole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801126479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

381.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256579-06-2
Record name 9-Bromo-6,11-dihydro-8-hydroxy-6,6-dimethyl-11-oxo-5H-benzo[b]carbazole-3-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256579-06-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9-Bromo-6,11-dihydro-8-hydroxy-6,6-dimethyl-11-oxo-5H-benzo[b]carbazole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801126479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

9-Bromo-8-methoxy-6,6-dimethyl-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile (Compound E3-1-1, 1.0 g, 2.53 mmol) was dissolved in NMP (10 mL), added with NaOMe (683 mg, 5 eq.) and 1-dodecanethiol (3.0 mL, 5 eq.), and stirred at 160° C. for 1 hr. The reaction solution was added to 0.5 N aqueous solution of hydrochloric acid, and then extracted with ethyl acetate. The organic layer was washed with saturated brine and dried over sodium sulfate. The drying agent was removed by filtration and the residues obtained after concentration under reduced pressure were added with MeOH, and the solid remaining after dissolution was filtered to obtain the title compound (yellow powder, 1.88 g, 65%).
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
NaOMe
Quantity
683 mg
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
65%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9-Bromo-8-hydroxy-6,6-dimethyl-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile
Reactant of Route 2
9-Bromo-8-hydroxy-6,6-dimethyl-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile
Reactant of Route 3
9-Bromo-8-hydroxy-6,6-dimethyl-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile
Reactant of Route 4
Reactant of Route 4
9-Bromo-8-hydroxy-6,6-dimethyl-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile
Reactant of Route 5
9-Bromo-8-hydroxy-6,6-dimethyl-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile
Reactant of Route 6
9-Bromo-8-hydroxy-6,6-dimethyl-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.